(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone
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Overview
Description
(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoline derivatives family, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent[_{{{CITATION{{{2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g .... The quinoline core is then functionalized with appropriate substituents to introduce the methoxyphenyl and methyl groups[{{{CITATION{{{1{1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-](https://webbook.nist.gov/cgi/cbook.cgi?ID=6592-85-4&cMS=on)[{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and yield[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
Industry: It is used in the production of dyes, pigments, and other industrial chemicals[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone: is unique due to its specific structural features and biological activities. Similar compounds include:
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents and functional groups.
Isoquinoline derivatives: Structurally similar to quinoline, these compounds have different biological activities and applications.
Dioxoloquinoline derivatives: These compounds contain the dioxolo group, which influences their chemical reactivity and biological properties.
Properties
IUPAC Name |
(4-methoxyphenyl)-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-11-14-7-17-18(24-10-23-17)8-16(14)20-9-15(11)19(21)12-3-5-13(22-2)6-4-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVKGWMMJGEVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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